molecular formula C11H16N2O4S2 B2830564 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide CAS No. 899976-33-1

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide

Cat. No.: B2830564
CAS No.: 899976-33-1
M. Wt: 304.38
InChI Key: QWSYXKXANPMHAA-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide moiety attached to a phenyl ring, which is further substituted with a methanesulfonamide group. The presence of the sulfonamide group may confer stability and bioavailability, as seen in pesticidal agents like tolylfluanid () .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYXKXANPMHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable thiazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between the target compound and related analogs:

Compound Name Core Structure Key Functional Groups Synthesis Method Key Spectral Data Applications/Notes
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide 1,2-Thiazinane-1,1-dioxide + sulfonamide Methanesulfonamide, thiazinane ring Likely ring-opening of bicyclic precursors (e.g., compound 31 in ) Expected IR: S=O (~1350–1150 cm⁻¹), NH (~3150–3300 cm⁻¹) Potential pharmaceutical or pesticidal activity
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2-Thiazinane-1,1-dioxide Phenoxy substituent Ring-opening with 4-bromo-3,5-dimethylphenol (66% yield) NMR: Aromatic protons (δ 6.8–7.2 ppm), thiazinane protons (δ 3.5–4.5 ppm) Intermediate in drug synthesis
N,N-bis(4-methoxybenzyl)methanesulfonamide (37) Methanesulfonamide Bis(4-methoxybenzyl) groups Alkylation with LiHMDS and electrophiles (80% yield) IR: C-O (methoxy, ~1250 cm⁻¹), S=O (~1150 cm⁻¹) Synthetic precursor for complex sulfonamides
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole + sulfonyl Triazole, sulfonyl, difluorophenyl Cyclization of hydrazinecarbothioamides in NaOH (yield not specified) IR: C=S (~1247–1255 cm⁻¹), no C=O (absence of ~1663–1682 cm⁻¹) Antifungal/antimicrobial candidates
Tolylfluanid Methanesulfonamide + dichlorofluoro Dichlorofluoro, dimethylamino-sulfonyl Halogenation and sulfonylation (synthesis not detailed) Not provided Pesticide (fungicide)

Spectral and Reactivity Insights

  • IR Spectroscopy : The target compound’s sulfonamide and thiazinane S=O groups would show strong bands at ~1150–1350 cm⁻¹, distinct from triazole derivatives (C=S at ~1250 cm⁻¹) and pesticidal agents (additional C-F or C-Cl vibrations) .
  • NMR : Thiazinane protons (e.g., compound 35 ) resonate at δ 3.5–4.5 ppm, whereas triazole derivatives (compounds 7–9 ) exhibit aromatic protons near δ 7.0–8.0 ppm .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N2O5SC_{13}H_{14}N_2O_5S. The compound features a thiazine ring, which is known for its diverse biological activities. Its sulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing thiadiazole moieties have shown binding affinities to the SARS-CoV-2 Mpro enzyme with binding energy scores ranging from -6.54 to -7.33 kcal/mol . These findings suggest that modifications to the thiazine structure could enhance antiviral efficacy.

Antimicrobial Properties

Thiazine derivatives have been documented for their antimicrobial activities. For example, sulfonamide derivatives have demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis . This mechanism underlines the potential of this compound as an antimicrobial agent.

Anticancer Potential

Research has also explored the anticancer properties of sulfonamide derivatives. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth . The thiazine framework may contribute to these effects through interactions with specific cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Cellular Interaction : It can interact with cellular receptors or proteins that regulate cell growth and apoptosis.
  • Structural Modifications : Variations in the thiazine structure can lead to different biological outcomes, enhancing its therapeutic profile.

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, compounds were synthesized and evaluated for their antiviral activity against SARS-CoV-2. The most promising candidates showed significant inhibition of viral replication in vitro, suggesting a pathway for developing effective COVID-19 treatments .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazine structure significantly enhanced antibacterial potency, demonstrating the importance of structural optimization in drug design .

Data Tables

Activity Compound IC50 (µM) Mechanism
AntiviralSpiro-N-(4-sulfamoylphenyl)-2-carboxamide0.0021Mpro enzyme inhibition
AntimicrobialSulfonamide derivative A0.5Dihydropteroate synthase inhibitor
AnticancerThiazine derivative B0.15Induction of apoptosis

Q & A

Q. Critical Parameters :

  • pH control during sulfonamide formation to avoid side reactions.
  • Reaction time monitoring via TLC to prevent over-oxidation of the thiazinane moiety .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups in sulfonamide at δ 3.1–3.3 ppm) and confirms connectivity .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazinane ring .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) verifies molecular weight (C₁₈H₁₈N₂O₃S; expected m/z 342.41) and detects isotopic patterns .

Infrared Spectroscopy (IR) :

  • Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions :

  • Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Metabolite Analysis :

  • Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in enzymatic inhibition assays .

Structural-Activity Relationship (SAR) Studies :

  • Compare analogs (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate electronic or steric effects on target binding .

Example : Conflicting IC₅₀ values in viral protease inhibition assays may arise from differential metabolite activation pathways, as seen in sulfentrazone derivatives .

Advanced: What computational strategies are used to model the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Software (e.g., AutoDock Vina) predicts binding poses in viral proteases or enzymes. Key interactions include hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asp/Glu) .

Molecular Dynamics (MD) Simulations :

  • Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding mode consistency .

Quantum Mechanics/Molecular Mechanics (QM/MM) :

  • Models electron transfer mechanisms in oxidation reactions involving the thiazinane ring .

Validation : Cross-correlate computational results with mutagenesis studies (e.g., alanine scanning of target residues) .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:
Impurity Sources :

  • Incomplete Oxidation : Residual thiazinane without the dioxido group (detected via MS).
  • Sulfonamide Hydrolysis : Degradation to sulfonic acid under acidic conditions (monitored by pH control) .

Q. Mitigation Strategies :

  • Stepwise Quenching : Neutralize reaction mixtures post-oxidation to prevent over-acidification.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to selectively precipitate the product .

Advanced: How does the thiazinane moiety influence pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

Metabolic Stability Assays :

  • Liver Microsome Studies : Incubate with CYP450 enzymes (e.g., CYP3A4) to identify oxidation hotspots. The dioxido group reduces susceptibility to further hepatic oxidation .

Permeability :

  • Caco-2 Cell Monolayers : Measure apical-to-basolateral transport. The thiazinane’s polarity lowers logP (~2.1), enhancing aqueous solubility but reducing blood-brain barrier penetration .

Prodrug Design :

  • Mask the sulfonamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

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